Ethyl 4-morpholinepropionate

Description

Foundational Significance of Morpholine-Containing Esters in Organic Chemistry

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govsci-hub.se Its incorporation into molecules can enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability. nih.gov Morpholine-containing compounds are integral to numerous approved drugs, including antibiotics like linezolid (B1675486) and anticancer agents such as gefitinib. wikipedia.org

Esters containing the morpholine ring, like Ethyl 4-morpholinepropionate, are valuable intermediates in the synthesis of more complex molecules. They can act as building blocks for creating a diverse array of compounds with potential therapeutic applications. tsijournals.come3s-conferences.org The morpholine ring can influence the pharmacological activity of a molecule, sometimes forming a key part of the pharmacophore responsible for binding to biological targets. nih.gov The synthesis of morpholinoalkyl esters as prodrugs is a strategy employed to improve the delivery and efficacy of pharmaceuticals. nih.gov

Overview of this compound within the Scope of Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are fundamental components of a vast number of natural products and synthetic compounds with significant biological activity. wikipedia.org this compound, as a derivative of the nitrogen heterocycle morpholine, is a subject of interest in this field. The synthesis of this compound is often achieved through the aza-Michael addition of morpholine to ethyl acrylate (B77674). researchgate.net This reaction is a classic example of nucleophilic addition to an α,β-unsaturated carbonyl compound, a cornerstone reaction in organic synthesis.

The reactivity of this compound is characterized by the chemical behavior of its functional groups. The tertiary amine of the morpholine ring can act as a base or a nucleophile, while the ester group is susceptible to hydrolysis and other nucleophilic acyl substitution reactions. niscpr.res.in These reactive sites allow for further chemical modifications, making it a versatile intermediate for the synthesis of a wide range of more complex heterocyclic structures.

Interdisciplinary Relevance and Potential Research Trajectories

The applications of this compound and its derivatives extend beyond traditional organic and medicinal chemistry, showcasing its interdisciplinary relevance.

Polymer Chemistry: Morpholine derivatives have been investigated for their role in polymer science. For instance, related compounds have been used in the formulation of resist polymers for photolithography, a critical process in the manufacturing of microelectronics. epo.org The properties of these polymers can be fine-tuned by incorporating specific functional groups, and morpholine-containing monomers can contribute to the desired characteristics of the resulting material.

Catalysis: The tertiary amine functionality within the morpholine ring suggests potential applications in catalysis. Tertiary amines are known to act as catalysts in various organic transformations. google.com Research into the catalytic activity of morpholine derivatives is an active area, with some compounds showing efficacy in promoting reactions such as the synthesis of polyurethanes. google.com

Future research on this compound is likely to focus on several key areas. The development of novel synthetic methodologies for its preparation with higher efficiency and under greener conditions remains a target. Further exploration of its utility as a building block for the synthesis of new biologically active molecules is a major research avenue. Investigating its potential in materials science, particularly in the development of new polymers with tailored properties, and its application as a catalyst in a broader range of chemical reactions are also promising research trajectories.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20120-24-5 | epa.gov |

| Molecular Formula | C9H17NO3 | nih.gov |

| Molecular Weight | 187.24 g/mol | nih.gov |

| Appearance | Colorless Liquid | researchgate.net |

Table 2: Spectroscopic Data of a Related Compound: Methyl 3-morpholinopropanoate

| Spectroscopic Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.61 (t, J = 6.0 Hz, –CH₂O–), 3.61 (s, H₃CO–), 2.61 (t, J = 6.8 Hz, –CO₂CH₂CH₂N–), 2.43 (t, J = 7.2 Hz, –CH₂CO₂–), 2.38 (t, J = 4.8 Hz, –CH₂N–) | cambridge.org |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.7, 66.8, 53.9, 53.3, 51.5, 31.8 | cambridge.org |

| Mass Spectrometry (EIMS) | m/z (rel. int.): [M]⁺: 173.2 (33), 142.1 (4), 100 (100), 84.1 (10), 70.1 (10), 56.1 (44), 42.1 (24) | cambridge.org |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Morpholine |

| Linezolid |

| Gefitinib |

| Ethyl acrylate |

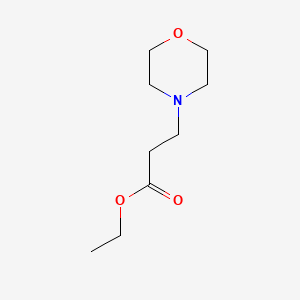

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-morpholin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBIQTVRBWJCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173941 | |

| Record name | Ethyl 4-morpholinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20120-24-5 | |

| Record name | Ethyl 3-(4-morpholino)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-morpholinepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20120-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-morpholinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-morpholinepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-morpholinepropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z82WZA83NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Advancements for Ethyl 4 Morpholinepropionate

Synthesis of Structurally Modified Analogues and Derivatives of Ethyl 4-morpholinepropionate

The synthesis of structurally modified analogues and derivatives of this compound is a key area of research for modulating its physicochemical properties and exploring its potential in various chemical applications. These modifications typically target three main areas: the ester moiety, the morpholine (B109124) ring system, and the introduction of stereocenters to produce enantiomerically pure forms.

Derivatization of the Ester Moiety

The ethyl ester group of this compound is a versatile handle for a variety of chemical transformations. These derivatizations can alter the compound's polarity, reactivity, and steric bulk.

One of the most common derivatizations involves the conversion of the ester into an amide or a hydrazide. For instance, a similar compound, morpholin-N-ethyl acetate, is readily converted into morpholin-N-ethyl acetohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent. researchgate.net This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester. This hydrazide can then serve as a precursor for synthesizing more complex heterocyclic systems, such as 1,2,4-triazoles. researchgate.net

Other fundamental transformations of the ester group include hydrolysis and reduction. Alkaline or acidic hydrolysis can convert the ethyl ester into the corresponding carboxylic acid, 4-morpholinepropionic acid. This introduces a polar, ionizable group that can significantly alter the molecule's solubility and serve as a handle for further reactions, such as amide bond formation using standard peptide coupling reagents. Reduction of the ester, typically using a reducing agent like lithium aluminum hydride (LiAlH4), would yield the corresponding primary alcohol, 3-(morpholin-4-yl)propan-1-ol.

These transformations are summarized in the table below.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Morpholinepropanoic acid hydrazide | Hydrazinolysis |

| This compound | Sodium Hydroxide (B78521) (NaOH) / Water | 4-Morpholinepropionic acid | Hydrolysis |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-(Morpholin-4-yl)propan-1-ol | Reduction |

Functionalization and Substitution Patterns on the Morpholine Ring System

Introducing substituents onto the morpholine ring of this compound allows for the systematic modification of its steric and electronic properties. Since the nitrogen atom is already alkylated, functionalization must occur on the carbon atoms of the ring.

One synthetic approach is to begin with a pre-functionalized morpholine ring and then append the propionate (B1217596) side chain. For example, starting with a substituted morpholine, such as 2,6-dimethylmorpholine, and reacting it with ethyl acrylate (B77674) via a Michael addition reaction would yield ethyl 3-(2,6-dimethylmorpholino)propanoate. ontosight.ai This strategy allows for the incorporation of a wide variety of substitution patterns on the morpholine ring, provided the starting substituted morpholine is accessible.

Direct functionalization of the C-H bonds on the unsubstituted morpholine ring of this compound is more challenging but can be envisioned through modern synthetic methods. One potential route involves a deprotonation-alkylation sequence. Using a strong base, such as an organolithium reagent, potentially in the presence of a directing group, could selectively remove a proton from one of the carbon atoms adjacent to the nitrogen or oxygen. The resulting anion could then be trapped with an electrophile (e.g., an alkyl halide or a carbonyl compound) to introduce a new substituent.

The table below outlines potential strategies for functionalizing the morpholine ring.

| Strategy | Starting Material(s) | Key Reaction | Exemplary Product |

| Synthesis from Substituted Morpholine | 2,6-Dimethylmorpholine + Ethyl acrylate | Michael Addition | Ethyl 3-(2,6-dimethylmorpholino)propanoate |

| Direct C-H Functionalization | This compound | Deprotonation / Electrophilic Trap | C-Substituted this compound |

Stereoselective Synthesis of Enantiomeric Forms

This compound is an achiral molecule. nih.gov However, the introduction of one or more substituents on the morpholine ring can create stereogenic centers, leading to the possibility of enantiomeric and diastereomeric forms. The stereoselective synthesis of such chiral analogues is crucial for applications where specific three-dimensional arrangements are required. rsc.org

The synthesis of enantiomerically pure or enriched analogues can be achieved through several established strategies in asymmetric synthesis. libguides.com

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For example, a chiral substituted morpholine, derived from a natural product like a chiral amino alcohol, could be used as the starting point for the synthesis, thereby transferring its chirality to the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective transformation. For instance, in the synthesis of related nitrogen heterocycles, chiral sulfinyl imines have proven highly effective in controlling the stereochemical outcome of addition reactions. nih.govmdpi.com A similar strategy could be adapted to construct a chiral morpholine ring system.

Asymmetric Catalysis: A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. For instance, asymmetric allylation or hydrogenation reactions catalyzed by chiral transition metal complexes could be employed to install stereocenters on the morpholine ring or its precursors with high enantioselectivity. researchgate.net The reduction of a prochiral ketone or alkene precursor using a chiral catalyst is a common method for creating new stereogenic centers. libguides.com

These advanced synthetic strategies are summarized in the table below.

| Strategy | Description | Key Principle | Applicable to Analogue Synthesis |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., chiral amino alcohols to build the morpholine ring). | The inherent chirality of the starting material is carried through the synthesis. | Yes, by starting with a pre-made chiral morpholine. |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. Chiral sulfinyl imines are effective for related heterocycles. nih.govmdpi.com | The auxiliary creates a diastereomeric intermediate, allowing for facial discrimination of the prochiral center. | Yes, for the stereocontrolled construction of the morpholine ring. |

| Asymmetric Catalysis | A chiral catalyst (e.g., transition metal complex) promotes the formation of one enantiomer over the other. researchgate.net | The catalyst creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer. | Yes, for reactions like asymmetric hydrogenation or allylation on a suitable precursor. |

Mechanistic Organic Chemistry of Ethyl 4 Morpholinepropionate Transformations

Hydrolysis and Transesterification Reaction Mechanisms

The ester functional group in Ethyl 4-morpholinepropionate is susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being primary examples of this reactivity. These transformations can be promoted by either acidic or basic conditions, each following a distinct mechanistic route.

Under acidic conditions, the hydrolysis of this compound involves the cleavage of the ester linkage to yield 4-morpholinepropanoic acid and ethanol (B145695). This reaction is an equilibrium process. libretexts.org To drive the reaction toward the products, it is typically conducted with a large excess of water. libretexts.org

The mechanism proceeds through several key steps, characteristic of acid-catalyzed ester hydrolysis: libretexts.orgquizlet.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion portion of the tetrahedral intermediate to one of the oxygen atoms of the original ethoxy group. This converts the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, 4-morpholinepropanoic acid.

The kinetics of this reaction typically follow a pseudo-first-order rate law, as the concentration of water is in large excess and remains effectively constant throughout the reaction. The rate is therefore dependent on the concentration of the ester and the acid catalyst.

Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis

The following interactive table presents hypothetical data for the acid-catalyzed hydrolysis of this compound at a constant temperature and acid concentration. The rate constant (k) can be determined by plotting ln[Ester] versus time, where the slope of the line is equal to -k.

| Time (minutes) | [this compound] (M) | ln[this compound] |

| 0 | 0.100 | -2.303 |

| 30 | 0.074 | -2.604 |

| 60 | 0.055 | -2.900 |

| 90 | 0.041 | -3.194 |

| 120 | 0.030 | -3.507 |

This data is illustrative and intended to demonstrate the principles of pseudo-first-order kinetics.

In the presence of a strong base, such as sodium hydroxide (B78521), this compound undergoes hydrolysis in a process known as saponification. Unlike the acid-catalyzed counterpart, this reaction is effectively irreversible. chemistrysteps.com This is because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. youtube.com

The mechanism for base-promoted hydrolysis is a two-step addition-elimination process: youtube.com

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. wikipedia.org For this compound, this would involve reacting it with an alcohol (e.g., methanol) in the presence of an acid or base catalyst to produce mthis compound and ethanol.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The key difference is that the nucleophile is an alcohol molecule instead of water. masterorganicchemistry.com The process involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol (ethanol). The reaction is an equilibrium, and the outcome can be controlled by using the desired alcohol as the solvent to shift the equilibrium. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by the attack of an alkoxide ion (e.g., methoxide, CH₃O⁻) on the ester's carbonyl carbon. masterorganicchemistry.com A tetrahedral intermediate is formed, which then collapses to expel the original alkoxide group (ethoxide, CH₃CH₂O⁻). masterorganicchemistry.com This reaction is also an equilibrium, as the incoming and outgoing alkoxides have similar basicities. To favor the product, a large excess of the desired alcohol is used. wikipedia.org

Reactivity of the Morpholine (B109124) Nitrogen and Ester Carbonyl Group

The chemical character of this compound is defined by the distinct reactivity of its two primary functional centers: the nucleophilic nitrogen atom of the morpholine ring and the electrophilic carbon atom of the ester carbonyl group.

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a Lewis base and a nucleophile. As a secondary amine derivative, it readily participates in reactions with a variety of electrophiles.

Basicity: The morpholine nitrogen can accept a proton from an acid, forming a morpholinium salt. The presence of the ether oxygen in the morpholine ring has an electron-withdrawing inductive effect, which makes the nitrogen slightly less basic and less nucleophilic than structurally similar secondary amines like piperidine.

Alkylation: The nitrogen can act as a nucleophile to attack alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction, resulting in the formation of a quaternary ammonium (B1175870) salt.

Acylation: Reaction with electrophilic acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of an amide. This reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent.

The carbonyl carbon of the ester group is inherently electrophilic. This is due to two main factors:

Polarization: The carbon-oxygen double bond is highly polarized, with the more electronegative oxygen atom drawing electron density away from the carbon, creating a partial positive charge (δ+) on the carbon atom.

Inductive Effect: The second oxygen atom of the ester linkage also exerts an electron-withdrawing inductive effect, further increasing the electrophilicity of the carbonyl carbon.

This electrophilic nature is the foundation for the hydrolysis and transesterification reactions discussed previously, where nucleophiles like water, hydroxide ions, or alkoxide ions attack this center. The general mechanism for these reactions is nucleophilic acyl substitution, proceeding through a characteristic tetrahedral intermediate. The stability of the leaving group (an alkoxide) is a key factor in the facility of these transformations.

Rearrangement Reactions and Fragmentation Pathways

The structural integrity of this compound under various conditions is dictated by the stability of the morpholine heterocycle and the ester group. Transformations can be induced thermally or through mass spectrometry, leading to predictable rearrangement and fragmentation products.

Rearrangement Reactions

Rearrangements in molecules like this compound are plausible under specific synthetic or degradative conditions. The morpholine moiety can participate in complex rearrangements, such as the aza-benzilic ester rearrangement observed in the synthesis of morpholinones from related precursors. acs.orgnih.gov This type of reaction involves a 1,2-aryl/alkyl shift on a cyclic α-iminium hemiacetal, demonstrating the potential for skeletal reorganization within the morpholine ring system under catalytic conditions. acs.org

Thermally induced rearrangements are also conceivable. The high-temperature decomposition of morpholine itself yields products like ethanolamine (B43304) and 2-(2-aminoethoxy) ethanol, which implies cleavage and rearrangement of the heterocyclic ring. libretexts.org For this compound, high temperatures could initiate rearrangements involving the propionate (B1217596) side chain, potentially through radical mechanisms, although specific pathways are not documented.

Fragmentation Pathways

The fragmentation of this compound, particularly under electron ionization mass spectrometry (EI-MS), can be predicted by combining the known fragmentation patterns of tertiary amines, ethers, and ethyl esters. The molecule contains several sites susceptible to cleavage, leading to a characteristic mass spectrum.

The primary fragmentation processes include:

Alpha-Cleavage: The C-C bonds adjacent (alpha) to the heteroatoms (nitrogen and oxygen) are prone to cleavage. For the morpholine ring, this results in the loss of alkyl radicals and the formation of stable, resonance-stabilized cations. Cleavage of the bond between the nitrogen and the propionate chain is a dominant pathway. libretexts.org

Ester Fragmentation: The ethyl ester group undergoes characteristic cleavages, including the loss of the ethoxy radical (•OCH2CH3, M-45) or ethylene (B1197577) (via McLafferty rearrangement). Cleavage of the bond next to the carbonyl group is also common. libretexts.orgdocbrown.info

Ring Cleavage: The morpholine ring can open, often initiated by cleavage alpha to the oxygen, followed by further fragmentation. miamioh.edu

A plausible fragmentation pathway would generate several key ions. The molecular ion ([M]•+) would be observed, followed by fragments resulting from the loss of the ethyl group, the ethoxy group, or cleavage of the morpholine ring.

| m/z Value | Proposed Fragment Ion Structure | Origin of Fragment |

|---|---|---|

| 187 | [C9H17NO3]•+ | Molecular Ion (M•+) |

| 158 | [M - C2H5]+ | Loss of ethyl radical from the ester |

| 142 | [M - OC2H5]+ | Loss of ethoxy radical from the ester |

| 100 | [C5H10NO]+ | Alpha-cleavage at the N-CH2 bond of the propionate chain |

| 86 | [C4H8NO]+ | Fragmentation of the morpholine ring |

| 57 | [C3H5O]+ or [C4H9]+ | Cleavage within the morpholine ring or propionate chain |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are governed by the reactivity of the ester linkage and the properties of the morpholine ring.

Reaction Kinetics

The most studied reaction for esters is hydrolysis, which can be catalyzed by acid or base. The kinetics of this reaction for this compound would be influenced by the presence of the morpholine nitrogen.

Alkaline Hydrolysis: The hydrolysis rate would be first-order in both the ester and hydroxide ion concentrations. The tertiary amine of the morpholine ring makes the molecule basic, which could influence the local concentration of hydroxide ions. However, it does not typically participate directly as an intramolecular catalyst in the hydrolysis of a simple propionate ester.

Acid-Catalyzed Hydrolysis: In acidic conditions, the morpholine nitrogen would be protonated to form a morpholinium ion. This introduces a positive charge, which would likely decrease the rate of hydrolysis by electrostatically repelling the approach of a hydronium ion to the ester's carbonyl oxygen.

Another key kinetic consideration is the thermal stability of the molecule. Studies on the unimolecular decomposition of ethyl propionate show that at high temperatures (976–1300 K), it decomposes primarily through a six-centered retro-ene reaction to produce ethylene and propanoic acid. researchgate.netkaust.edu.sa The presence of the morpholine group would add further decomposition pathways related to the heterocycle.

The following table presents representative kinetic data for the thermal decomposition of ethyl propionate, which constitutes a portion of the this compound structure.

| Temperature (K) | Pressure (Torr) | Rate Coefficient (k, s⁻¹) |

|---|---|---|

| 976 | ~1800 | Data not specified in abstract |

| 1300 | ~825 | Data not specified in abstract |

Note: Specific rate coefficient values from the study require access to the full paper, but the research confirms that kinetic parameters for the decomposition have been determined experimentally.

Thermodynamic Considerations

| Property | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -187.3 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Vaporization (298.15 K) | 45.3 | kJ·mol⁻¹ |

| Molar Heat Capacity (liquid, 298.15 K) | 164.8 | J·mol⁻¹·K⁻¹ |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the Ethyl 4-morpholinepropionate molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The ethyl ester moiety would give rise to a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The propionate (B1217596) backbone would show two triplets for the two methylene groups (-CH₂-CH₂-). The morpholine (B109124) ring protons typically appear as two multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include a resonance in the downfield region (around 170-175 ppm) for the ester carbonyl carbon. The carbons of the ethyl group and the propionate chain will appear in the aliphatic region, as will the carbons of the morpholine ring. The chemical shifts of the morpholine carbons are influenced by the neighboring heteroatoms, with the carbons adjacent to oxygen appearing at a lower field than those adjacent to nitrogen.

Predicted NMR Data for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₂CH₃ | ~1.2 (t, 3H) | ~14 |

| -COOCH₂CH₃ | ~4.1 (q, 2H) | ~60 |

| -CH₂-COO- | ~2.5 (t, 2H) | ~34 |

| -N-CH₂-CH₂- | ~2.7 (t, 2H) | ~53 |

| Morpholine (-N-CH₂-) | ~2.4 (m, 4H) | ~54 |

| Morpholine (-O-CH₂-) | ~3.6 (m, 4H) | ~67 |

| -C=O | - | ~173 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To unequivocally establish the connectivity between protons and carbons, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and between the adjacent methylene protons of the propionate chain. This confirms the ethyl and propionyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal to its attached proton(s), for instance, linking the proton signals of the morpholine ring to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the morpholine ether linkage would appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl chains and the morpholine ring will be observed in the 2800-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. The C-C and C-N stretching vibrations within the molecular skeleton would be readily detectable.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (Ester) | 1735-1750 | 1735-1750 |

| C-O Stretch (Ester) | 1150-1250 | - |

| C-O-C Stretch (Ether in Morpholine) | 1070-1150 | 1070-1150 |

| C-N Stretch (Tertiary Amine) | 1020-1250 | 1020-1250 |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. In positive ion mode, ESI would be expected to produce a prominent protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound (C₉H₁₇NO₃, MW = 187.24 g/mol ).

Electron Impact (EI) Mass Spectrometry: EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, but it is often weak or absent for amines. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule from ESI or a significant fragment from EI) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.

For this compound, key fragmentation pathways are predictable. A common fragmentation for N-substituted morpholines is the cleavage of the morpholine ring. The ethyl ester group can undergo characteristic fragmentations, such as the loss of ethylene (B1197577) (C₂H₄) or the ethoxy radical (•OCH₂CH₃). The propionate chain can also cleave at various points.

Predicted Key Fragment Ions in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Structure/Origin |

|---|---|

| 188 | [M+H]⁺ (Protonated Molecule) |

| 142 | Loss of ethoxy group (-OCH₂CH₃) |

| 100 | Morpholinium ion fragment |

| 86 | Cleavage of the propionate chain |

| 58 | Further fragmentation of the morpholine ring |

Note: The observed fragments and their relative intensities can vary significantly depending on the ionization method and collision energy.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For this compound, both gas and liquid chromatography are employed to assess its purity and to isolate the compound for further study.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a boiling point amenable to GC analysis, can be effectively characterized using this method. The technique is primarily used for purity assessment, identifying and quantifying any volatile impurities that may be present from the synthesis or degradation of the compound.

A typical GC analysis involves injecting a small amount of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Given the structure of this compound, a mid-polarity column is often suitable. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification of impurities, a mass spectrometer (MS) can be coupled with the gas chromatograph (GC-MS), providing mass spectra of the separated components.

Table 1: Illustrative Gas Chromatography (GC) Method for this compound Purity Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | Approximately 8.5 - 9.5 minutes |

This table presents a representative method. Actual parameters may need to be optimized based on the specific instrument and sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. For this compound, HPLC is invaluable for both quantitative analysis to determine its precise concentration and for preparative separations to isolate high-purity material.

Reversed-phase HPLC is the most common mode used for a molecule with the polarity of this compound. In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobic interactions with the stationary phase.

Due to the lack of a strong chromophore in the this compound molecule, direct UV detection at low wavelengths (e.g., 200-210 nm) can be challenging and may suffer from low sensitivity and interference from common solvents. Therefore, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors that respond to any non-volatile analyte. Alternatively, derivatization with a UV-active agent can be employed for sensitive UV detection.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temperature | 50 °C |

| Nebulizer Gas Pressure | 3.5 bar |

| Expected Retention Time | Approximately 7.0 - 8.0 minutes |

This table provides a typical starting point for method development. The mobile phase composition and gradient may be adjusted to optimize the separation.

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal of suitable quality allows for the elucidation of its molecular structure, including bond lengths, bond angles, and conformational details. This information is fundamental to understanding its physical properties and intermolecular interactions in the solid state.

The technique involves irradiating a crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms in the crystal lattice. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.

Table 3: Postulated X-ray Diffraction Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 10.5 Å, b ≈ 8.2 Å, c ≈ 12.1 Å |

| α = 90°, β ≈ 105°, γ = 90° | |

| Volume | ≈ 1000 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | ≈ 1.25 g/cm³ |

| Crystal Color | Colorless |

| Crystal Shape | Prism |

The data in this table is hypothetical and serves as an illustration of the type of information obtained from an X-ray diffraction study. Actual values would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Sampling in Solution

While quantum calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the motion and conformational changes of molecules over time, typically in a simulated solvent environment like water. mdpi.comtandfonline.com This provides a more realistic picture of how the molecule behaves in solution.

For Ethyl 4-morpholinepropionate, an MD simulation would involve placing the molecule in a box of simulated water molecules and solving Newton's equations of motion for every atom over thousands of time steps. This would generate a trajectory showing how the molecule moves, rotates, and changes its shape. researchgate.net Analysis of this trajectory allows for a thorough sampling of the conformational landscape in solution, revealing the probability of finding the molecule in different conformations and the time it takes to transition between them. calcus.cloud This is crucial for understanding its physical properties and how it might interact with other molecules in a biological context.

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest-energy path from reactants to products. fiveable.me The highest point on this path is known as the transition state—a short-lived, high-energy arrangement of atoms that must be formed for the reaction to proceed. fiveable.mesolubilityofthings.com

While no specific reaction mechanism studies for this compound have been published, a common reaction to study would be its hydrolysis—the breaking of the ester bond by water to form 4-morpholinepropionic acid and ethanol (B145695). Computational methods could be used to model the approach of a water molecule, the formation of the tetrahedral intermediate, and the final bond cleavage. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. wikipedia.org

Ligand-Protein Interaction Modeling

The morpholine (B109124) scaffold is common in medicinal chemistry, making the study of how morpholine-containing molecules interact with biological targets like proteins highly relevant. Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a protein. wikipedia.orgnih.gov

In a typical docking study, the three-dimensional structure of a target protein is obtained from a database. The ligand is then computationally placed into the protein's binding site in many different orientations and conformations. A scoring function is used to estimate the binding affinity for each "pose," with the highest-scoring poses representing the most likely binding modes. nih.gov Although no specific docking studies for this compound are available, this method could be used to screen it against various enzymes (e.g., esterases, kinases) to explore its potential biological activity and guide the design of new therapeutic agents. researchgate.net

No Publicly Available Data on the Non-Clinical Biochemical Interactions of this compound in Non-Mammalian Systems

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of research into the specific non-clinical biochemical interactions and structure-activity relationships of this compound in non-mammalian systems. Despite targeted searches for data pertaining to its effects on enzymes, receptors, and cellular permeability in these contexts, no dedicated studies were identified that would allow for a detailed analysis as per the requested outline.

The absence of published research in these specific areas means that information regarding the in vitro interaction of this compound with purified non-mammalian enzymes, including inhibition and activation kinetics or its potential as a substrate mimic, is not available. Similarly, data on its receptor binding profile in non-mammalian cell-free or cellular assays, such as ligand displacement studies or its modulatory effects on G-protein coupled receptors (GPCRs) and ion channels, remains uncharacterized in the scientific domain. Furthermore, investigations into the cellular permeability and intracellular fate of this compound in non-mammalian cell lines have not been documented in the available literature.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings or data tables on the following topics for this compound:

Non Clinical Biochemical Interactions and Structure Activity Relationship Sar Investigations

Cellular Permeability and Intracellular Fate in Non-Mammalian Cell Lines

This knowledge gap highlights a potential area for future research, as the specific biochemical interactions of Ethyl 4-morpholinepropionate within non-mammalian biological systems are currently unexplored.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for understanding how modifications to its chemical structure influence its biochemical interactions and biological activity. While specific and detailed SAR studies exclusively focused on this compound are not extensively available in publicly accessible literature, general principles derived from broader studies on morpholine-containing compounds can provide valuable insights. These studies typically investigate the impact of substitutions on the morpholine (B109124) ring and modifications of the side chains attached to the nitrogen atom.

Impact of Morpholine Ring Substitutions on Biochemical Activity

Research on various classes of morpholine derivatives has consistently demonstrated that substitutions on the morpholine ring can significantly modulate their biological profiles. For instance, the introduction of alkyl groups at the C-2, C-3, C-5, or C-6 positions of the morpholine ring can influence the molecule's steric bulk, lipophilicity, and conformational flexibility, thereby affecting its binding affinity to biological targets.

In the context of anticancer activity, studies on other morpholine-containing scaffolds have shown that the introduction of alkyl substitutions at the C-3 position can lead to an increase in potency. e3s-conferences.org Furthermore, the stereochemistry of these substituents is often a critical determinant of activity, with different enantiomers or diastereomers exhibiting varying levels of biological effect. The oxygen atom within the morpholine ring is also recognized for its ability to form hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, a feature that can be influenced by the electronic effects of nearby substituents. researchgate.net

Table 1: Impact of Morpholine Ring Substitutions on the Activity of Morpholine-Containing Compounds

| Substitution Position | Type of Substituent | General Impact on Biochemical Activity | Reference Example |

|---|---|---|---|

| C-3 | Alkyl Group | Increased anticancer activity has been observed in some series. e3s-conferences.org | Anticancer agents |

| C-4 (Nitrogen) | Phenyl and Hydroxy Groups | Often positive for various biological activities. | General bioactive compounds |

| C-2, C-6 | Methyl Groups | Can influence conformational preference and binding affinity. | Various bioactive molecules |

| Bridged Morpholine | Ethylene (B1197577) Bridge (e.g., 3,5-ethylene) | Has shown potent inhibitory activity in specific enzyme targets. e3s-conferences.org | mTOR inhibitors |

Role of the Ester Group and Propionate (B1217596) Chain Length in Biological Interactions

The this compound scaffold features an ester group and a three-carbon propionate chain, both of which are amenable to modification to probe their roles in biological interactions.

The Ester Group: The ester functionality is a key pharmacophoric feature that can influence several properties of a molecule, including its polarity, solubility, and susceptibility to metabolic hydrolysis by esterases. Altering the alcohol moiety of the ester (e.g., from ethyl to methyl, propyl, or more complex alcohols) can modulate these properties. A larger alkyl group on the ester can increase lipophilicity, potentially enhancing membrane permeability and access to intracellular targets. Conversely, it could also lead to steric hindrance, preventing optimal binding to a target protein. The electronic nature of the alcohol component can also affect the reactivity of the ester carbonyl group, which may be involved in key interactions such as hydrogen bonding.

Table 2: Postulated Impact of Ester and Propionate Chain Modifications on this compound Analogues

| Modification | Analogue Type | Potential Impact on Biochemical Interactions |

|---|---|---|

| Ester Group | Mthis compound | Increased polarity, potentially altered solubility and metabolic stability. |

| Propyl 4-morpholinepropionate | Increased lipophilicity, potentially enhanced membrane permeability. | |

| Isopropyl 4-morpholinepropionate | Introduction of steric bulk near the ester, may influence binding selectivity. | |

| Propionate Chain | Ethyl 4-morpholineacetate | Shorter linker, reduced conformational flexibility, altered spatial orientation of functional groups. |

| Ethyl 4-morpholinebutyrate | Longer linker, increased conformational flexibility, potential to access different binding subsites. |

Chemoinformatic Approaches to Predict and Optimize Biochemical Interactions

Chemoinformatics provides a powerful suite of computational tools to predict the biochemical interactions of compounds like this compound and to guide the optimization of their structures for enhanced activity and desired properties. These approaches are particularly valuable when experimental data is limited.

Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For morpholine derivatives, QSAR studies have been employed to identify key molecular descriptors that correlate with specific biological endpoints. pensoft.net These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). A QSAR model for this compound analogues could predict the activity of untested compounds based on their calculated descriptors, thereby prioritizing the synthesis of the most promising candidates. For example, a QSAR study on a series of thiazole-containing morpholine derivatives identified that increased hydrophilicity and reductive properties, along with smaller molecular volume and surface area, correlated with higher antioxidant activity. researchgate.net

Molecular docking is another powerful computational technique that simulates the binding of a ligand (e.g., this compound) to the three-dimensional structure of a biological target, such as a receptor or enzyme. This method can predict the preferred binding pose and estimate the binding affinity. For morpholine-containing compounds, docking studies have been instrumental in elucidating interactions at the molecular level, such as the formation of hydrogen bonds between the morpholine oxygen and amino acid residues in the active site of mTOR. e3s-conferences.org Such studies could be applied to this compound to identify potential biological targets and to understand how modifications to the ester group or propionate chain would affect binding.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for a series of active this compound analogues could be used to virtually screen large compound libraries to identify novel molecules with the potential for similar biochemical interactions. The morpholine moiety itself is often considered a valuable pharmacophore due to its ability to improve pharmacokinetic properties. researchgate.netnih.gov

These chemoinformatic approaches, often used in combination, can significantly accelerate the drug discovery and development process by providing valuable insights into the molecular basis of activity and by guiding the rational design of more potent and selective analogues of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Ethyl 4-morpholinepropionate as a Versatile Synthetic Intermediate

The presence of multiple reactive sites within the this compound structure allows it to serve as a versatile building block in organic synthesis. The morpholine (B109124) nitrogen can act as a base or nucleophile, while the ester group can undergo various transformations such as hydrolysis, amidation, or reduction.

The morpholine motif is a well-established pharmacophore found in a wide array of biologically active compounds and approved drugs. semanticscholar.org this compound can serve as a key intermediate for introducing the morpholinepropanoic acid side chain into larger molecules. Through hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation, this moiety can be coupled to various amine-containing scaffolds to generate novel drug candidates. The morpholine ring often imparts favorable properties such as improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles.

Research into compounds containing the morpholinepropionate structure has explored various therapeutic areas. The table below outlines representative examples of biologically active molecules where a morpholine-alkanoic acid fragment, similar to that derived from this compound, is a key structural component.

| Target Class | Example Compound Scaffold | Potential Therapeutic Application |

| Kinase Inhibitors | Amide-linked morpholinopropionyl-phenylamino-pyrimidine | Oncology |

| GPCR Modulators | Morpholinopropionyl-piperidine derivatives | Neuroscience |

| Antiviral Agents | N-substituted morpholinopropionamide heterocycles | Infectious Diseases |

This table is illustrative of compound classes where the morpholinepropionate moiety is utilized, not specific compounds synthesized directly from this compound.

Beyond its use in medicinal chemistry, this compound can be employed as a starting material for constructing more complex molecular architectures. The dual functionality of the molecule allows for sequential or one-pot reactions to build polycyclic and heterocyclic systems. For instance, the morpholine nitrogen can direct metal-catalyzed C-H activation reactions on the ring, while the ester can be used as a handle for cyclization reactions. This approach enables the synthesis of novel scaffolds that can be explored for various applications, from agrochemicals to materials science.

Integration into Polymer and Materials Science Research

The functional groups within this compound make it a candidate for integration into polymers and advanced materials, imparting specific properties related to the morpholine unit.

While not a conventional vinyl monomer, this compound can be chemically modified to participate in polymerization reactions. For example, hydrolysis to the corresponding carboxylic acid or reduction to the alcohol would yield a functional molecule that can be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate. Polymers containing morpholine side-chains are of significant interest for various applications. The tertiary amine of the morpholine group can provide pH-responsiveness, and its polarity can influence the solubility and thermal properties of the resulting polymer.

The cationic ring-opening polymerization (CROP) of 2-oxazolines is a powerful method for creating well-defined polymers. mdpi.com Functional monomers can be incorporated to produce polymers with tailored properties. researchgate.net A monomer derived from this compound could be integrated into such systems to create functional poly(2-oxazoline)s.

| Polymerization Technique | Potential Monomer Derivative | Resulting Polymer Class | Key Feature from Morpholine |

| Free Radical Polymerization | Morpholinopropyl Acrylate | Polyacrylate | pH-Responsiveness, Hydrophilicity |

| CROP | 2-(morpholinopropyl)-2-oxazoline | Poly(2-oxazoline) | Biocompatibility, Tunable Polarity |

| Polycondensation | Morpholinopropanediol | Polyester / Polyurethane | Chain Flexibility, Basicity |

This table outlines potential pathways for creating polymers incorporating the morpholinepropionate structure.

Materials that change their properties in response to external stimuli are known as responsive or "smart" materials. The morpholine group in this compound has a pKa that makes it sensitive to changes in pH. When incorporated into a polymer backbone, this moiety can become protonated at low pH, leading to electrostatic repulsion between polymer chains and causing the material to swell or dissolve. This property is highly valuable for applications such as drug delivery systems that release their payload in the acidic environment of a tumor or specific cellular compartments.

The modification of surfaces is critical for controlling interactions with the surrounding environment, particularly in biomedical and marine applications. nih.govresearchgate.net Polymers containing morpholine groups can be grafted onto surfaces to alter their properties. These coatings can be used to prevent non-specific protein adsorption, a key challenge in medical implants and biosensors. The hydrophilic and hydrogen-bond-accepting nature of the morpholine oxygen, combined with the pH-responsive character of the nitrogen, can be harnessed to create surfaces that resist biofouling. researchgate.net this compound could serve as a precursor for synthesizing the polymers or oligomers used in these surface modification processes. scispace.com

Catalytic Roles and Ligand Development

While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, the inherent chemical functionalities of the morpholine ring and the ethyl propionate (B1217596) side chain suggest potential roles in catalysis. The nitrogen atom of the morpholine ring can act as a Lewis base or be incorporated into more complex ligand structures, while the ester group could be modified or participate in certain catalytic cycles.

Use as a Chiral or Achiral Ligand in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. alfachemic.com While this compound itself is an achiral molecule, it can serve as a scaffold for the synthesis of both chiral and achiral ligands for transition metal-catalyzed reactions.

The tertiary amine of the morpholine ring in this compound can coordinate to a metal center. For the development of chiral ligands, the morpholine ring or the propionate side chain can be functionalized with chiral auxiliaries. For instance, substitution at the carbon atoms of the morpholine ring can introduce stereogenic centers. Although there is no specific literature detailing the use of this compound in this context, the broader class of morpholine derivatives has been explored in ligand design. For example, morpholine-liganded palladium(II) N-heterocyclic carbene complexes have been synthesized and characterized, demonstrating the coordinating ability of the morpholine moiety. nih.gov

The design of effective chiral ligands often relies on creating a well-defined and rigid chiral environment around the metal center. nih.gov The flexibility of the ethyl propionate chain in this compound might be a consideration in designing rigid ligand structures. However, this flexibility could also be advantageous in creating hemilabile ligands, where the ester carbonyl could potentially coordinate and dissociate from the metal center, influencing the catalytic cycle.

While C2-symmetric ligands have historically dominated the field of asymmetric catalysis, there is a growing interest in non-symmetrical ligands. nih.gov this compound could serve as a precursor for such ligands, where the morpholine nitrogen acts as one coordinating atom, and further modification of the propionate chain could introduce another, different coordinating group.

Investigation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. frontiersin.org Amines, particularly secondary amines, are a prominent class of organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates.

The morpholine moiety within this compound contains a tertiary amine and therefore cannot directly participate in enamine or iminium catalysis in the same way as proline or other secondary amines. However, the fundamental morpholine scaffold has been investigated in organocatalysis. Studies have shown that morpholine-based organocatalysts can be synthesized and are active in reactions such as the 1,4-addition of aldehydes to nitroolefins. frontiersin.orgnih.gov

It has been noted that morpholine-enamines exhibit lower reactivity compared to their pyrrolidine (B122466) counterparts. frontiersin.orgnih.gov This reduced reactivity is attributed to the presence of the oxygen atom in the morpholine ring, which increases the ionization potential and reduces the nucleophilicity of the corresponding enamine. frontiersin.orgnih.gov Additionally, the more pronounced pyramidalization of the nitrogen atom in morpholine enamines can also contribute to lower catalytic efficiency. frontiersin.orgnih.gov

Despite these challenges, researchers have successfully designed highly efficient morpholine-based organocatalysts by introducing specific structural features. For example, β-morpholine amino acids have been shown to be effective catalysts, affording products with excellent yields and stereoselectivities in certain reactions. frontiersin.org This indicates that with appropriate structural modifications, the morpholine scaffold can be effectively utilized in organocatalytic systems.

While there is no direct research on this compound as an organocatalyst, it could potentially be a precursor for developing such catalysts. For instance, the ethyl propionate group could be chemically transformed into a functional group that can participate in or influence a catalytic cycle.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives and esters is continually evolving, with a strong emphasis on efficiency, sustainability, and molecular diversity. Future synthetic strategies for Ethyl 4-morpholinepropionate and its analogs are likely to move beyond traditional methods and embrace cutting-edge technologies.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, scalability, and precise control over reaction parameters. The synthesis of morpholine derivatives has been successfully demonstrated using flow chemistry, suggesting a promising avenue for the production of this compound. acs.org This methodology could enable rapid optimization and library synthesis for structure-activity relationship (SAR) studies.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.govdoi.orgnih.gov Photocatalytic methods for esterification and the functionalization of amines are being actively developed. researchgate.netsciencedaily.com Future research could focus on developing a photocatalytic route to this compound, potentially from readily available precursors, thereby reducing reliance on harsh reagents and high temperatures.

Novel Catalysts: The development of novel catalysts is paramount for efficient esterification. rsc.orgacs.orgnih.govcore.ac.uk Research into heterogeneous nanocatalysts and transition metal complexes could lead to more sustainable and reusable catalytic systems for the synthesis of propionate (B1217596) esters, including this compound. rsc.orgcore.ac.uk

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, scalability, and rapid optimization. acs.org |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.govdoi.orgnih.gov |

| Novel Catalysis | Increased efficiency, catalyst reusability, and greener processes. rsc.orgacs.orgnih.govcore.ac.uk |

Unveiling Novel Mechanistic Pathways and Reaction Classes

A deeper understanding of the reaction mechanisms involving the morpholine and propionate moieties can unlock new chemical transformations and applications. The traditional synthesis of this compound likely involves a Michael addition of morpholine to ethyl acrylate (B77674). organic-chemistry.orgewadirect.comresearchgate.net

Future mechanistic studies could explore:

Asymmetric Synthesis: Developing enantioselective Michael additions to produce chiral analogs of this compound. This could be crucial for investigating stereospecific biological activities.

Organocatalysis: The use of small organic molecules as catalysts for the synthesis of morpholine derivatives is a growing field. researchgate.net Investigating organocatalyzed routes to this compound could offer metal-free and environmentally benign alternatives.

Reaction Kinetics: Detailed kinetic studies of the formation of this compound can provide insights into the reaction mechanism and help in optimizing reaction conditions for industrial-scale production. nih.gov

Synergistic Application of Computational and Experimental Techniques

The integration of computational chemistry with experimental validation is revolutionizing chemical research and drug discovery. researchgate.netjddhs.comjddhs.comnih.gov This synergistic approach can significantly accelerate the exploration of this compound's potential.

Predictive Modeling: Computational tools like Density Functional Theory (DFT) can be used to predict the reactivity, spectral properties, and electronic structure of this compound and its derivatives. nih.gov This can guide the design of new synthetic routes and the prediction of reaction outcomes.

Molecular Docking and Dynamics: In the context of potential biological activity, molecular docking and molecular dynamics simulations can predict how this compound might interact with biological targets such as enzymes and receptors. mdpi.com This can help in prioritizing compounds for experimental screening.

Structure-Activity Relationship (SAR) Studies: By combining computational predictions with experimental data from synthesized analogs, robust SAR models can be developed. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. researchgate.netjddhs.comjddhs.comnih.gov

| Computational Technique | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. nih.gov |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. mdpi.com |

| Molecular Dynamics (MD) Simulations | Evaluation of the stability of ligand-protein complexes. mdpi.com |

| Machine Learning (ML) | Prediction of biological activities and pharmacokinetic properties. mdpi.com |

Exploration of Undiscovered Non-Clinical Biochemical and Biological Activities

The morpholine scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties. researchgate.netacs.orgnih.govjchemrev.comwisdomlib.orgresearchgate.net The ester functionality can also play a crucial role in the biological activity of molecules, sometimes acting as a prodrug that is cleaved in vivo to release the active compound. acs.orgyoutube.com

Future research into the non-clinical biochemical and biological activities of this compound could investigate its potential as:

Enzyme Inhibitors: The morpholine ring is present in inhibitors of various enzymes. nih.gov Screening this compound against a panel of enzymes could uncover novel inhibitory activities.

Signaling Pathway Modulators: Morpholine-containing compounds have been shown to modulate cellular signaling pathways. mdpi.com Investigating the effect of this compound on key signaling cascades in different cell types could reveal new therapeutic avenues.

Biochemical Probes: Due to its relatively simple structure, this compound could serve as a starting point for the development of more complex chemical probes to study biological processes.

Expanding the Scope of Materials Science and Industrial Applications

Beyond the life sciences, the structural features of this compound suggest potential applications in materials science and various industrial sectors.

Polymers and Coatings: Propionate esters are used as solvents and intermediates in the production of polymers, paints, and coatings. fiveable.meslchemtech.comchemcess.com The morpholine group can impart specific properties such as improved solubility and adhesion. Morpholine derivatives also find use as curing agents and stabilizers in polymers. e3s-conferences.org

Corrosion Inhibitors: Morpholine itself is used as a corrosion inhibitor in steam boiler systems. wikipedia.org Derivatives like this compound could be investigated for similar or enhanced corrosion-inhibiting properties.

Flavor and Fragrance Industry: Many short-chain esters, including propionates, have characteristic fruity odors and are used as flavoring and fragrance agents. slchemtech.comnbinno.comwikipedia.org The sensory properties of this compound could be evaluated for potential use in these industries.

| Potential Application Area | Rationale |

| Polymers and Coatings | Propionate esters are used as solvents and morpholine derivatives as curing agents. fiveable.meslchemtech.comchemcess.come3s-conferences.org |

| Corrosion Inhibition | Morpholine is a known corrosion inhibitor. wikipedia.org |

| Flavor and Fragrance | Short-chain esters often possess pleasant aromas. slchemtech.comnbinno.comwikipedia.org |

Q & A

Advanced Research Question

- Experimental Design : Simulate physiological pH (e.g., phosphate buffers at pH 7.4) and temperature (37°C). Monitor degradation kinetics via HPLC at timed intervals.

- Variables : Include ionic strength, enzyme presence (e.g., esterases), and light exposure.

- Data Interpretation : Apply first-order kinetics models to calculate half-life. Address outliers by verifying buffer preparation consistency and instrument calibration .

What methodologies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. Discrepancies often arise from differences in solvent systems (DMSO vs. aqueous) or endpoint measurements (e.g., MTT vs. ATP assays).

- Validation : Replicate key experiments under standardized conditions and include positive/negative controls. Use multivariate statistical analysis to isolate confounding variables .

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Model reaction pathways to identify energetically favorable intermediates.

- Validation : Compare computational predictions (e.g., transition state energies) with experimental kinetic data.

- Limitations : Address discrepancies by refining basis sets or considering solvent effects in simulations .

What strategies should be employed to ensure the reproducibility of catalytic studies involving this compound as a ligand or intermediate?

Basic Research Question

- Protocol Standardization : Detail catalyst loading, solvent degassing methods, and reaction atmosphere (inert vs. aerobic).

- Data Reporting : Include raw chromatograms and spectral data in supplementary materials. Use internal standards (e.g., triphenylphosphine oxide in NMR) for quantification .

How can researchers ethically address participant selection and data transparency in studies involving human cell lines treated with this compound?

Advanced Research Question

- Ethical Compliance : Follow institutional review board (IRB) guidelines for cell line sourcing (e.g., ATCC authentication) and declare conflicts of interest.

- Data Transparency : Publish full dose-response curves and cytotoxicity thresholds. Use platforms like Zenodo for raw data deposition .

What are the best practices for synthesizing and characterizing novel this compound analogs with modified pharmacokinetic profiles?

Advanced Research Question

- Structural Modifications : Introduce substituents at the morpholine nitrogen or ester group. Assess logP (via shake-flask method) and solubility (via nephelometry).

- In Silico Screening : Use ADMET predictors to prioritize analogs with favorable bioavailability.

- Validation : Correlate computational predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro